molecular formula C21H20Cl2N4O3S B2866760 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride CAS No. 1215529-76-2

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride

Cat. No.: B2866760
CAS No.: 1215529-76-2
M. Wt: 479.38
InChI Key: RTVOJWWCSCZNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a potent, selective, and brain-penetrant inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating various cell death pathways, including apoptosis and autophagy, and is implicated in the pathogenesis of ischemic brain injury, neurodegenerative disorders, and cancer. This compound acts by competitively binding to the ATP-binding pocket of DAPK1, effectively suppressing its kinase activity. Its high selectivity for DAPK1 over other kinases makes it an invaluable pharmacological tool for dissecting the specific signaling pathways controlled by DAPK1 in cellular and animal models. Primary research applications include the investigation of neuroprotective strategies following stroke , the study of DAPK1's role in Alzheimer's disease pathology, and the exploration of its function in tumor suppression and metastasis. This product is supplied for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-13(22)11-17(16)30-21)18(27)12-26-19(28)14-5-3-4-6-15(14)20(26)29;/h3-8,11H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVOJWWCSCZNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in biological research due to its potential therapeutic applications and unique biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C19H22ClN3O3S
  • Molecular Weight: 397.91 g/mol

Structural Features

The unique features of this compound include:

  • A benzothiazole moiety, which is known for its diverse biological activities.
  • A dimethylaminoethyl group that may enhance lipophilicity and bioavailability.
  • An isoindolinone structure that contributes to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound has been shown to modulate enzyme activities and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has demonstrated inhibitory effects on various enzymes, including cholinesterases, which are critical in neurotransmission.
  • Receptor Modulation: It may act on G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. The compound under study has shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance:

  • Case Study: A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, revealing IC50 values in the low micromolar range for certain derivatives .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies have reported that similar benzothiazole derivatives possess antibacterial and antifungal activities:

  • In Vitro Studies: Various benzothiazole derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate to significant inhibition .

Data Table: Biological Activities

Activity TypeResultReference
AnticancerIC50 values < 50 µM
AntimicrobialEffective against E. coli
Enzyme InhibitionCholinesterase inhibition

Study on Anticancer Properties

A recent study highlighted the anticancer effects of related benzothiazole compounds against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases .

Study on Enzyme Inhibition

Another significant study focused on the enzyme inhibition properties of benzothiazole derivatives. The tested compounds exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing promising results comparable to known inhibitors like physostigmine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name & Structure Molecular Formula Key Substituents/Features Pharmacological Relevance
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide HCl C₃₀H₂₇Cl₂N₅O₄S* Chloro-benzothiazole, dimethylaminoethyl, isoindol-dione, hydrochloride salt Likely enhanced solubility and bioavailability due to salt form; potential kinase inhibition.
N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxo-isoindol-2-yl)acetamide HCl C₂₃H₂₃ClN₄O₅S Dioxane-fused benzothiazole, dimethylaminoethyl, isoindol-dione Structural rigidity from dioxane fusion may improve target binding; reduced Cl substituent.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S Adamantyl group, methoxy-benzothiazole Hydrophobic adamantyl group enhances membrane permeability; reported crystallographic stability.

Comparative Analysis of Key Properties

Solubility and Bioavailability The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like the adamantyl derivative . The dimethylaminoethyl group introduces basicity (pKa ~8–9), favoring solubility in acidic environments (e.g., gastric fluid).

The adamantyl group in the methoxy-benzothiazole derivative () provides steric bulk, which may limit off-target interactions but reduce solubility .

Synthetic Accessibility

  • The target compound’s synthesis likely involves coupling 6-chloro-benzothiazol-2-amine with a pre-functionalized acetamide intermediate.
  • In contrast, the adamantyl derivative () was synthesized via imidazole-mediated acylation, achieving a modest 22% yield .

Crystallographic and Solid-State Behavior

  • The adamantyl derivative crystallizes in a triclinic P1 space group with intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and S⋯S interactions, stabilizing its solid-state structure .
  • The hydrochloride salt form of the target compound is expected to exhibit ionic interactions in its crystal lattice, though experimental data are lacking.

Research Findings and Implications

  • Benzothiazole Core : Common to all compared compounds, this scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
  • Substituent Effects :
    • Chloro and methoxy groups on the benzothiazole ring modulate electronic properties and steric accessibility for target binding.
    • Hydrophobic moieties (e.g., adamantyl) enhance blood-brain barrier penetration but may reduce solubility.
  • Salt vs. Neutral Forms : Hydrochloride salts improve solubility but require careful pH optimization for in vivo stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.